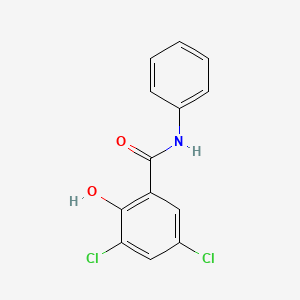

3,5-Dichlorosalicylanilide

Description

Structure

3D Structure

Properties

CAS No. |

4214-48-6 |

|---|---|

Molecular Formula |

C13H9Cl2NO2 |

Molecular Weight |

282.12 g/mol |

IUPAC Name |

3,5-dichloro-2-hydroxy-N-phenylbenzamide |

InChI |

InChI=1S/C13H9Cl2NO2/c14-8-6-10(12(17)11(15)7-8)13(18)16-9-4-2-1-3-5-9/h1-7,17H,(H,16,18) |

InChI Key |

JKHMLEFYWAGOQP-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)NC(=O)C2=C(C(=CC(=C2)Cl)Cl)O |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)C2=C(C(=CC(=C2)Cl)Cl)O |

Other CAS No. |

4214-48-6 |

Synonyms |

3,5-dichlorosalicylanilide |

Origin of Product |

United States |

Synthesis and Derivatization Strategies for Research Applications

Methodologies for Laboratory-Scale Synthesis of 3,5-Dichlorosalicylanilide

The synthesis of this compound on a laboratory scale can be achieved through both conventional heating methods and more modern, microwave-assisted techniques. These methods focus on the formation of an amide bond between 3,5-dichlorosalicylic acid and an appropriate aniline (B41778).

Conventional Synthetic Routes

Conventional synthesis of salicylanilides, including the 3,5-dichloro derivative, typically involves the condensation of a salicylic (B10762653) acid derivative with an aromatic amine. A common approach requires the activation of the carboxylic acid group of 3,5-dichlorosalicylic acid to facilitate the nucleophilic attack by the aniline.

One established method involves the conversion of 3,5-dichlorosalicylic acid to its more reactive acyl chloride. This is often achieved by treating the acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. The resulting 3,5-dichlorosalicyl-oyl chloride is then reacted with the desired aniline in the presence of a base, like pyridine or triethylamine, to neutralize the hydrochloric acid byproduct and drive the reaction to completion.

Alternatively, direct coupling of the carboxylic acid and aniline can be performed using dehydrating agents. Reagents such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are frequently employed to facilitate the amide bond formation. These reactions are typically carried out in an inert solvent, such as dichloromethane or dimethylformamide (DMF), and may require heating for several hours to achieve satisfactory yields.

A study on the synthesis of various salicylanilide (B1680751) derivatives reported the use of phosphorus trichloride (PCl₃) in a high-boiling solvent like chlorobenzene for the condensation of salicylic acids and anilines. This method, while effective, often requires elevated temperatures and extended reaction times.

| Reagent/Method | Reaction Conditions | Typical Yields |

| Thionyl Chloride | Room temperature to reflux, inert solvent | Moderate to High |

| DCC/EDC Coupling | Room temperature, inert solvent | Moderate to High |

| Phosphorus Trichloride | High temperature (e.g., chlorobenzene), reflux | Variable |

Microwave-Assisted Synthesis and Emerging Techniques

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields, shorter reaction times, and cleaner product profiles compared to conventional heating. nih.gov The application of microwave irradiation to the synthesis of salicylanilides has been shown to be highly efficient. mdpi.com

In a typical microwave-assisted procedure, 3,5-dichlorosalicylic acid and the aniline are mixed in a suitable solvent, often a polar solvent that absorbs microwave energy efficiently, such as DMF or ethanol. The reaction can be performed with or without a catalyst. For direct amide bond formation, a coupling agent might be used. The reaction mixture is then subjected to microwave irradiation at a controlled temperature and pressure for a significantly reduced time, often in the range of minutes compared to hours for conventional methods. nih.gov

One report describes a one-pot synthesis of salicylanilides from salicylic acid and anilines under microwave irradiation, highlighting the method's efficiency. mdpi.com Another study on the synthesis of substituted anilides of quinaldic acid demonstrated that direct reaction of an acid or ester with anilines under microwave irradiation is an efficient approach. nih.gov This suggests that similar conditions could be effectively applied to the synthesis of this compound.

| Method | Reaction Time | Temperature | Typical Yields |

| Conventional Heating | Several hours | Reflux | Moderate |

| Microwave-Assisted | Minutes | 120-150 °C | High |

Design and Synthesis of Analogs and Derivatives for Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. The systematic modification of the this compound scaffold allows researchers to probe these relationships and design more potent and selective analogs.

Strategies for Modifying the Aniline Moiety

The aniline ring of this compound offers a versatile site for chemical modification to explore its impact on biological activity. Introducing various substituents with different electronic and steric properties can significantly alter the compound's potency and selectivity.

Common modifications include the introduction of electron-donating groups (e.g., alkyl, alkoxy) or electron-withdrawing groups (e.g., nitro, trifluoromethyl, halogens) at different positions on the aniline ring. For example, a study on the SAR of N-(3,5-dichloro-4-(quinolin-3-yloxy)phenyl)benzenesulfonamide analogs highlighted the importance of the substitution pattern on the aniline B ring for affinity. nih.gov Another study on chlorothalonil derivatives explored the effect of replacing chlorine atoms on the phenylamine ring with other functional groups to understand the relationship between structure and fungicidal activity. nih.gov

The synthesis of these analogs typically involves reacting 3,5-dichlorosalicylic acid (or its activated form) with a series of commercially available or synthetically prepared substituted anilines, following the general synthetic routes described in section 2.1.

Approaches for Altering the Salicylic Acid Core

Modification of the salicylic acid core of this compound provides another avenue for SAR exploration. The chlorine atoms and the hydroxyl group on the salicylic acid ring are key targets for chemical alteration.

The position and nature of the halogen substituents can be varied. For instance, replacing the chlorine atoms with other halogens like bromine or fluorine, or altering their positions on the ring, can influence the compound's lipophilicity and electronic properties, thereby affecting its biological activity. nih.gov

The synthesis of these analogs would involve starting with appropriately substituted salicylic acid derivatives and coupling them with the desired aniline.

Derivatization for Spectroscopic or Biological Probes

To study the mechanism of action, cellular localization, and target engagement of this compound, it is often necessary to derivatize it into spectroscopic or biological probes.

Spectroscopic Probes: Fluorescent probes are particularly valuable for imaging and quantification in biological systems. A common strategy involves attaching a fluorophore to the this compound scaffold. This can be achieved by introducing a reactive functional group (e.g., an amine or a carboxylic acid) onto either the aniline or salicylic acid moiety, which can then be coupled with a fluorescent dye. The synthesis of fluorescent dansyl derivatives has been reported as a method to create probes for studying free radicals. mdpi.com While not specific to this compound, the principles of attaching a fluorescent tag are transferable.

Biological Probes: Biological probes, such as biotinylated derivatives, are useful for affinity-based studies like target identification and pull-down assays. Biotin can be attached to the this compound molecule via a linker arm. The synthesis would involve preparing a derivative of this compound with a suitable functional group for conjugation with an activated biotin derivative. The solid-phase synthesis of fluorescent probes for plasma membrane labeling demonstrates a methodological approach that could be adapted for creating such biological probes. mdpi.com

The development of these probes requires careful design to ensure that the attached tag does not significantly interfere with the biological activity of the parent compound.

Exploration of Novel Synthetic Pathways and Advanced Derivatization

Recent research has focused on developing more efficient and versatile methods for the synthesis of salicylanilides and their subsequent derivatization. These approaches aim to overcome the limitations of classical methods, offering advantages such as improved yields, shorter reaction times, and access to a wider range of structural analogs.

One notable advancement is the use of microwave-assisted synthesis . This technique has been successfully employed to produce chloro-substituted salicylanilide derivatives, including esters and hydrazides. nih.govresearchgate.net Microwave irradiation offers a more eco-friendly approach with higher yields and significant time savings compared to conventional heating methods. nih.gov For instance, the synthesis of N-(2-chlorophenyl)-2-hydroxybenzamide and N-(4-chlorophenyl)-2-hydroxybenzamide derivatives has been efficiently achieved using this method. nih.govmdpi.com

Another novel synthetic route involves a denitrogenative cross-coupling reaction . An efficient and straightforward approach has been described for the synthesis of salicylanilide aryl and alkyl sulfonates starting from 1,2,3-benzotriazin-4(3H)-ones and organosulfonic acids. acs.org This protocol is operationally simple, scalable, and demonstrates broad substrate scope with high functional group tolerance, affording the desired products in good to high yields. acs.org

Advanced derivatization strategies are crucial for probing structure-activity relationships and improving the physicochemical properties of this compound. Beyond simple esterification, researchers have explored the synthesis of a variety of ester derivatives. For example, novel salicylanilide analogues have been synthesized by creating esters with differently substituted benzoic acids, such as 4-chloro-benzoic acid and 4-ethoxy-benzoic acid. doi.org

Furthermore, the concept of bioisosteric replacement is a key strategy in advanced derivatization. cambridgemedchemconsulting.comwikipedia.org Bioisosteres are substituents or groups with similar physical or chemical properties that can impart different biological activities. wikipedia.org This approach can be used to modulate the compound's potency, selectivity, metabolic stability, and pharmacokinetic profile. cambridgemedchemconsulting.comprinceton.edu For instance, replacing a hydrogen atom with fluorine can block metabolic oxidation, potentially increasing the compound's half-life. wikipedia.org

The formation of inclusion complexes with cyclodextrins represents another advanced derivatization technique. To improve water solubility, chemical stability, and drug distribution, ethyl esters of chloro-substituted salicylanilides have been complexed with β-cyclodextrin. nih.govmdpi.com This derivatization can enhance the bioavailability of the parent compound without altering its core structure. mdpi.com

The following table summarizes some of the advanced derivatization strategies for salicylanilides:

| Derivatization Strategy | Starting Material | Reagents and Conditions | Resulting Derivative | Reference |

| Microwave-Assisted Esterification | Chloro-substituted salicylanilide | Ethyl chloroacetate, microwave irradiation | Salicylanilide ethyl ester | nih.gov |

| Microwave-Assisted Hydrazide Formation | Salicylanilide ethyl ester | Hydrazine hydrate, microwave irradiation | Salicylanilide hydrazide | nih.gov |

| Sulfonate Ester Formation | 1,2,3-Benzotriazin-4(3H)-one | Organosulfonic acid, 1,4-dioxane, 100 °C | Salicylanilide sulfonate | acs.org |

| Benzoate Ester Synthesis | 3-(2-hydroxy-benzoylamino)-propanol | Substituted benzoic acid, DCC, DMAP | Salicylanilide benzoate ester | doi.org |

| Inclusion Complexation | Salicylanilide ethyl ester | β-cyclodextrin, kneading method | β-cyclodextrin inclusion complex | nih.govmdpi.com |

Stereoselective Synthesis Approaches for Chiral Analogs (If Applicable to Research Focus)

The introduction of chiral centers into a molecule can have profound effects on its biological activity, as enantiomers often exhibit different pharmacological and toxicological profiles. While the core structure of this compound is achiral, the synthesis of chiral analogs through derivatization is a pertinent area of research in medicinal chemistry. However, a review of the current literature indicates that stereoselective synthesis specifically targeting chiral analogs of this compound is not a widely reported area of focus.

In principle, two main strategies can be employed for the synthesis of chiral molecules: asymmetric synthesis and chiral resolution . wikipedia.orgirb.hr

Asymmetric synthesis aims to selectively create one enantiomer over the other. rsc.org This can be achieved through various methods, including the use of chiral catalysts, chiral auxiliaries, or chiral reagents. For instance, asymmetric desymmetrization of meso compounds can provide access to highly functionalized chiral building blocks. irb.hr While specific examples for halogenated salicylanilides are scarce, these general principles of asymmetric synthesis could be applied to produce chiral derivatives.

Chiral resolution is a process for separating a racemic mixture into its individual enantiomers. wikipedia.org The most common method involves the formation of diastereomeric salts by reacting the racemate with a chiral resolving agent. wikipedia.org These diastereomers, having different physical properties, can then be separated by techniques such as crystallization. pharmtech.com Following separation, the resolving agent is removed to yield the pure enantiomers. This technique could be applied to chiral derivatives of this compound that possess a functional group amenable to salt formation, such as a carboxylic acid or an amine.

Although direct applications to this compound are not extensively documented, the synthesis of other chiral salicylanilide derivatives has been reported, suggesting the feasibility of such approaches. nih.gov The development of stereoselective synthetic routes to chiral analogs of this compound could be a valuable future research direction to explore the impact of stereochemistry on its biological activity.

Molecular and Cellular Mechanisms of Action in Research Models

Elucidation of Molecular Targets and Binding Interactions

In research models, 3,5-Dichlorosalicylanilide is primarily characterized as a nonsite-specific bioactive compound. Its mechanism of action does not conform to the traditional lock-and-key model of receptor-ligand binding, where a molecule fits into a specific protein receptor site to elicit a response. Instead, its activity is attributed to its physicochemical properties as a protonophore.

As a weakly acidic lipophilic molecule, this compound can embed within the lipid bilayer of the inner mitochondrial membrane. In the acidic intermembrane space, it picks up a proton (H+), becoming neutralized. This allows it to diffuse across the otherwise impermeable inner membrane into the more alkaline mitochondrial matrix. Once in the matrix, it releases the proton, reverting to its anionic form. The anion is then driven back to the intermembrane space by the membrane potential, ready to repeat the cycle. This action effectively shuttles protons across the membrane, bypassing the ATP synthase complex. This protonophoric mechanism means the entire inner mitochondrial membrane, rather than a single receptor protein, can be considered its sphere of interaction.

The WNK (With-No-Lysine) kinases activate STE20/SPS1-related proline-alanine-rich protein kinase (SPAK), which in turn phosphorylates and activates cation-chloride cotransporters like the Na+-Cl− cotransporter (NCC). nih.govd-nb.info This signaling cascade is crucial for regulating ion homeostasis and blood pressure. nih.govd-nb.info Research into SPAK inhibitors has identified certain salicylanilides as promising candidates. nih.govsci-hub.se

However, studies on the structure-activity relationship of salicylanilide (B1680751) derivatives as SPAK kinase inhibitors have shown that specific substitutions are critical for activity. In one study investigating a series of compounds, a this compound derivative (designated as compound 21) showed no inhibitory activity on NCC phosphorylation in mouse distal convoluted tubule (mpkDCT) cells. sci-hub.se In contrast, a different this compound derivative (compound 23) did exhibit inhibitory activity in the same cell line. sci-hub.se This highlights that while the salicylanilide scaffold is a promising starting point for SPAK inhibitors, the specific substitution pattern on both rings of the molecule is determinant for its ability to inhibit the WNK-SPAK-NCC signaling pathway. Closantel, a more complex halogenated salicylanilide, has been shown to inhibit SPAK and reduce the phosphorylation of NCC and NKCC1 both in vitro and in vivo. nih.gov

| Compound Class | Specific Derivative Example | Observed Effect on SPAK-NCC Pathway | Reference |

|---|---|---|---|

| Salicylanilides | This compound (derivative 21) | No inhibitory activity on NCC phosphorylation in mpkDCT cells. | sci-hub.se |

| Salicylanilides | This compound (derivative 23) | Exhibited inhibitory activity on NCC phosphorylation in mpkDCT cells. | sci-hub.se |

| Halogenated Salicylanilides | Closantel | Inhibited SPAK-regulated phosphorylation of NCC and NKCC1. | nih.gov |

The most extensively documented molecular mechanism of this compound is its potent activity as an uncoupler of oxidative phosphorylation in mitochondria. nih.govunimi.it This process is fundamental to cellular bioenergetics. In normal respiration, the electron transport chain pumps protons from the mitochondrial matrix to the intermembrane space, creating an electrochemical gradient (proton-motive force). This gradient is then used by ATP synthase to produce ATP from ADP and inorganic phosphate.

Uncouplers like this compound disrupt this linkage between electron transport and ATP synthesis. researchgate.net By acting as protonophores, they create a new pathway for protons to re-enter the matrix, dissipating the proton gradient that powers ATP synthase. researchgate.netnih.gov Consequently, the energy from substrate oxidation is released as heat rather than being captured in the chemical bonds of ATP. While the electron transport chain continues to consume oxygen (and may even accelerate), ATP synthesis is significantly inhibited. This uncoupling action is a hallmark of many salicylanilides and is dependent on their structure, which includes an acid-dissociable group and a bulky, hydrophobic moiety. researchgate.net

Conceptually, the action of this compound is a form of ion channel modulation, though it does not act on a conventional proteinaceous ion channel. Cellular electrophysiology is the study of ion flows across membranes and the resulting electrical potentials. abcam.comresearchgate.net The primary mechanism of this compound—uncoupling oxidative phosphorylation—is an electrophysiological event at the mitochondrial level.

The compound functions as a lipid-soluble ion carrier, specifically for protons (H+ ions). In this sense, it creates a transient, mobile "channel" for protons across the inner mitochondrial membrane, a membrane that is normally highly impermeable to them. This transport of positive charge dissipates the membrane potential component of the proton-motive force, directly altering the electrophysiology of the mitochondrion. While this is distinct from the modulation of voltage-gated or ligand-gated ion channels in the plasma membrane that mediate nerve impulses or muscle contraction, mdpi.comredalyc.org the fundamental principle of modulating ion flux to alter cellular function remains. The dissipation of the mitochondrial membrane potential is a profound electrophysiological change that has significant downstream consequences for the cell.

Investigation of Cellular Signaling Pathways Affected by this compound

The disruption of mitochondrial bioenergetics by this compound initiates cascades that affect numerous cellular signaling pathways, primarily due to the depletion of intracellular ATP and the alteration of the mitochondrial membrane potential.

Energy Sensing Pathways: The decrease in the cellular ATP/AMP ratio is a critical signal that activates 5' AMP-activated protein kinase (AMPK), a master regulator of cellular metabolism. nih.gov Activated AMPK works to restore energy homeostasis by switching on catabolic pathways (like glycolysis) and switching off anabolic, energy-consuming processes such as protein and lipid synthesis. A key target of this inhibition is the mammalian target of rapamycin (B549165) (mTOR) pathway, which is a central regulator of cell growth and proliferation. researchgate.netnih.gov

Pathways Related to Cell Growth and Proliferation: Research on related salicylanilides, such as Niclosamide, has demonstrated potent inhibitory effects on key signaling pathways frequently dysregulated in cancer, including the Wnt/β-catenin, mTOR, and STAT3 pathways. mdpi.comnih.gov The Wnt/β-catenin pathway is crucial for development and stem cell maintenance, while STAT3 is a transcription factor that mediates signals for cell growth and survival. nih.govunclineberger.orgresearchgate.net The inhibition of these pathways is often linked to the anticancer effects observed for these compounds in research models. The energy stress induced by mitochondrial uncoupling is a plausible mechanism for the disruption of these highly energy-dependent signaling networks.

| Signaling Pathway | Effect of Salicylanilides/Uncoupling | Key Mediators | Reference |

|---|---|---|---|

| AMPK Signaling | Activation due to ATP depletion. | AMPK | nih.gov |

| mTOR Signaling | Inhibition due to energy stress and AMPK activation. | mTOR, S6K, 4E-BP1 | nih.govnih.gov |

| Wnt/β-catenin Signaling | Inhibition (demonstrated with related salicylanilides). | β-catenin, LRP6, Cyclin D1 | mdpi.comnih.gov |

| STAT3 Signaling | Inhibition (demonstrated with related salicylanilides). | p-STAT3 | nih.govunclineberger.org |

Induction of Programmed Cell Death in Cell Lines (e.g., Apoptosis, Necroptosis) for Research

The profound disruption of mitochondrial function caused by this compound is a potent trigger for programmed cell death in research settings.

Apoptosis: The compound can induce apoptosis, or Type I programmed cell death, primarily through the intrinsic (or mitochondrial) pathway. nih.gov This pathway is initiated by intracellular stress, such as the collapse of the mitochondrial membrane potential and the depletion of ATP. These events lead to mitochondrial outer membrane permeabilization (MOMP), which results in the release of pro-apoptotic factors like cytochrome c into the cytoplasm. nih.gov Cytoplasmic cytochrome c then binds to Apaf-1, forming the apoptosome, which recruits and activates the initiator caspase-9. Caspase-9, in turn, activates effector caspases like caspase-3 and -7, which execute the final stages of apoptosis by cleaving a multitude of cellular substrates, leading to characteristic morphological changes like cell shrinkage and DNA fragmentation. nih.gov

Necroptosis: In addition to apoptosis, there is a conceptual basis for the induction of necroptosis, a form of regulated necrosis. abcam.com Unlike apoptosis, necroptosis is characterized by cell swelling and early loss of plasma membrane integrity. nih.gov It is typically executed by the RIPK1-RIPK3-MLKL signaling cascade and can be initiated when apoptosis is inhibited. abcam.com A key feature of some forms of necroptosis is the depletion of intracellular ATP, which prevents the cell from completing the energy-dependent process of apoptosis. Since this compound is a potent uncoupler that dramatically reduces ATP levels, it could drive cells toward a necroptotic fate, particularly in cell lines where apoptotic pathways are compromised. This form of cell death is pro-inflammatory due to the release of cellular contents. nih.gov

Interactions with Nucleic Acids and Macromolecular Assemblies in Research Models

The direct interaction of this compound with nucleic acids (DNA and RNA) and large macromolecular assemblies has not been extensively characterized in dedicated research models. However, studies on the broader class of salicylanilides provide significant insights into potential mechanisms of action that may be relevant to this compound. These studies suggest that the primary mode of interaction is not direct binding to nucleic acids, but rather the modulation of protein-nucleic acid interactions and the function of key protein complexes.

Research into salicylanilide derivatives has revealed their potential to interfere with critical cellular signaling pathways that involve protein-DNA interactions. One of the most notable targets is the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. nih.gov STAT3 is a transcription factor that, upon activation, dimerizes, translocates to the nucleus, and binds to specific DNA sequences to regulate the transcription of genes involved in cell proliferation and survival. nih.gov The salicylanilide, niclosamide, has been identified as a potent small-molecule inhibitor of the STAT3 signaling pathway. nih.gov Its inhibitory action includes suppressing the phosphorylation of STAT3, which is a critical step for its activation and subsequent binding to DNA. nih.gov This suggests a mechanism where salicylanilides, and potentially this compound, can indirectly affect gene expression by targeting the proteins that regulate it.

Furthermore, the potential for salicylanilides to interact with viral enzymes that utilize nucleic acids as templates has been noted. For instance, some salicylanilides have been suggested to inhibit the NS5B RNA polymerase of the Hepatitis C virus, an enzyme essential for viral replication. medchemexpress.com This points to a possible interaction with the enzyme's active site, thereby preventing the synthesis of viral RNA.

The interaction of salicylanilides with other proteins and protein complexes has also been observed. A study on the salicylanilide anthelmintic, rafoxanide (B1680503), demonstrated its ability to bind to the human plasma protein transthyretin. researchgate.net While transthyretin is not directly involved in nucleic acid interactions, this finding underscores the capacity of the salicylanilide scaffold to bind to specific protein targets.

Table 1: Investigated Interactions of Salicylanilide Derivatives with Proteins and Nucleic Acids

| Salicylanilide Derivative | Target | Observed Interaction/Effect in Research Models | Potential Consequence |

| Niclosamide | STAT3 Signaling Pathway | Inhibition of STAT3 phosphorylation. nih.gov | Prevention of STAT3 dimerization and binding to DNA, leading to altered gene transcription. nih.gov |

| Salicylanilides (general) | Hepatitis C Virus NS5B RNA Polymerase | Potential inhibition of the enzyme. medchemexpress.com | Disruption of viral RNA replication. medchemexpress.com |

| Rafoxanide | Transthyretin | Binding to the protein. researchgate.net | Underscores the ability of salicylanilides to interact with specific protein targets. researchgate.net |

Biological Activities and Applications in Non Clinical Research Paradigms

Antimicrobial Research: Studies on Bacteria, Fungi, and Parasites in In Vitro and Non-Human In Vivo Models

The primary mechanism of action for many salicylanilides is the uncoupling of oxidative phosphorylation, which disrupts the energy production in microbial cells, leading to their death.

Antibacterial Activity and Mechanisms in Laboratory Strains

The antibacterial potential of salicylanilide (B1680751) derivatives has been explored against various laboratory strains. The primary mechanism involves compromising bacterial cell membranes and inhibiting essential metabolic pathways. Research into related compounds has shown that their effectiveness can vary significantly between Gram-positive and Gram-negative bacteria, often due to differences in cell wall structure and the presence of efflux pumps that can expel the compounds from the bacterial cell. Studies on non-steroidal anti-inflammatory drugs with structural similarities suggest that these types of molecules can inhibit biofilm formation, a key survival mechanism for many pathogenic bacteria.

Antifungal Efficacy against Phytopathogenic or Environmental Fungi

Certain halogenated salicylanilides have been evaluated for their antifungal properties, particularly against fungi that are pathogenic to plants (phytopathogenic fungi). The fungicidal action is generally attributed to the disruption of mitochondrial function, which is critical for fungal growth and proliferation. Research has targeted a range of phytopathogenic fungi, which are responsible for significant losses in agricultural production. Studies on other antifungal compounds demonstrate that inhibiting spore germination is a crucial step in controlling the spread of fungal diseases.

Antiparasitic Research in Experimental Models (e.g., Molluscicidal, Anthelmintic)

The most well-documented application of halogenated salicylanilides is in the field of parasitology. They are potent anthelmintics, a class of antiparasitic drugs used to expel parasitic worms (helminths) from the body. Their efficacy is particularly notable against blood-feeding helminths.

The mechanism of action is primarily the uncoupling of oxidative phosphorylation in the parasite's mitochondria, which depletes its energy supply. Several halogenated salicylanilides are used commercially in veterinary medicine to control parasitic infections in livestock.

Beyond their anthelmintic effects, some salicylanilides, such as Niclosamide, are effective molluscicides, used to control snails that act as intermediate hosts for parasites like Fasciola (liver flukes).

Interactive Data Table: Antiparasitic Spectrum of Key Halogenated Salicylanilides in Sheep

| Parasite | Closantel | Rafoxanide (B1680503) | Oxyclozanide | Niclosamide |

| NEMATODES | ||||

| Haemonchus contortus (Adult) | +++ | +++ | + | |

| Haemonchus contortus (Immature) | +++ | ++ | ||

| Gaigeria pachyscelis (Adult) | +++ | +++ | ||

| Gaigeria pachyscelis (Immature) | +++ | +++ | ||

| TREMATODES | ||||

| Fasciola hepatica (Adult) | +++ | +++ | +++ | |

| Fasciola hepatica (Immature >6w) | +++ | +++ | ||

| CESTODES | ||||

| Moniezia spp. | +++ | |||

| ARTHROPODS | ||||

| Oestrus ovis (nasal bot) | +++ | +++ |

Legend: +++ (High Efficacy), ++ (Moderate Efficacy), + (Low Efficacy). Data derived from veterinary research studies.

Antineoplastic Research: Evaluation in Cancer Cell Lines and Non-Human Tumor Models

The investigation of salicylanilides and related compounds for anticancer activity is an emerging area of research. Pre-clinical testing often involves evaluating the compound's effect on various human cancer cell lines in vitro. Such studies aim to determine if the compound can inhibit cancer cell growth, induce programmed cell death (apoptosis), or interfere with other processes essential for tumor survival and progression. The uncoupling of oxidative phosphorylation, a key feature of salicylanilides, is a potential mechanism for inducing an energy crisis in rapidly dividing cancer cells. Non-human tumor models, such as xenografts where human tumors are grown in immunodeficient mice, are used to further evaluate the efficacy of potential anticancer drugs in a more complex biological system.

Herbicidal and Plant Growth Regulation Research

Some salicylanilide derivatives have been investigated for their phytotoxic properties, indicating potential use as herbicides. These compounds can act as plant growth regulators, disrupting normal development. The mode of action can involve the inhibition of photosynthesis or interference with hormonal pathways that control plant growth, similar to auxin-type herbicides. Research in this area evaluates the compound's effectiveness in controlling weeds while ideally showing selectivity to avoid harming desired crops. Studies on other chemical classes have shown that compounds can either inhibit or, at lower concentrations, sometimes promote root growth, highlighting their potential as complex plant growth regulators.

Insecticidal Research: Environmental and Agricultural Applications

The potential for salicylanilides to be used as insecticides has also been explored. The mechanism of action is often related to their role as metabolic poisons. Research in this area involves testing the compound's effectiveness against various insect pests that are relevant to agriculture or public health. These compounds can act as contact poisons or repellents. The development of new insecticides is critical due to the emergence of resistance in insect populations to existing products.

Other Emerging Bioactivities in Basic Research (e.g., Macrophage Scavenger Receptor Antagonism)

While the direct antagonism of macrophage scavenger receptors by 3,5-Dichlorosalicylanilide is not extensively documented in publicly available research, emerging studies have begun to explore its activity in other novel signaling pathways, highlighting its potential as a scaffold for developing new therapeutic agents. A significant area of this basic research has been the investigation of this compound derivatives as inhibitors of STE20/SPS1-related proline/alanine-rich kinase (SPAK).

SPAK is a serine-threonine kinase that plays a crucial role in regulating cation-chloride cotransporters, which are involved in maintaining ionic homeostasis. Dysregulation of the WNK-SPAK/OSR1 signaling pathway has been implicated in conditions such as hypertension. sci-hub.semdpi.com Consequently, inhibitors of this pathway are of considerable interest in basic research for their potential therapeutic applications.

In the quest for novel antihypertensive agents, researchers have synthesized and evaluated a series of salicylanilide derivatives for their ability to inhibit SPAK. sci-hub.se Within these studies, this compound derivatives were synthesized and tested for their inhibitory activity. For instance, a this compound derivative (compound 23 in the study) demonstrated inhibitory activity in mouse distal convoluted tubule (mpkDCT) cells. sci-hub.se However, its potency and therapeutic index (CC50/IC50 ratio) were found to be lower than that of other related 3,5-diiodosalicylanilide derivatives. sci-hub.se

Further structure-activity relationship (SAR) studies have been conducted to optimize the inhibitory potential of this class of compounds. For example, the biological activity of a series of this compound derivatives with different substitutions was evaluated. sci-hub.se These investigations provide a foundation for the rational design of more potent and selective SPAK inhibitors based on the this compound scaffold.

The table below summarizes the findings from a study investigating the SPAK inhibitory activity of various salicylanilide derivatives, including those based on the this compound structure.

| Compound | Modification | SPAK Inhibitory Activity (in mpkDCT cells) | Reference |

| This compound derivative (23) | - | Exhibited inhibitory activity | sci-hub.se |

| This compound derivative (21) | 7-hydroxynaphthoxy derivative without 3-chloro group | No inhibitory activity | sci-hub.se |

| This compound derivatives (24b, 24c, 24d) | Bromine, trifluoromethyl, or hydroxyl group | Did not inhibit NCC phosphorylation | sci-hub.se |

Table 1. Research Findings on SPAK Inhibitory Activity of this compound Derivatives

While the primary example in the section title refers to macrophage scavenger receptor antagonism, the current body of basic research more substantially points towards the exploration of this compound and its analogs in the context of SPAK inhibition. This line of inquiry represents a significant emerging bioactivity for this compound in non-clinical research paradigms.

Structure Activity Relationship Sar and Computational Studies

Systematic Investigation of Structural Modifications on Biological Activity

The biological activity of salicylanilides is intricately linked to their chemical structure. nih.gov Systematic modifications of the salicylanilide (B1680751) scaffold have revealed key structural features that govern their efficacy against different biological targets.

Key structural features of salicylanilides that influence their biological activity include:

Substituents on the Salicylic (B10762653) Acid Ring: The nature and position of substituents on the salicylic acid moiety are critical. For instance, the presence of halogen atoms, such as in 3,5-Dichlorosalicylanilide, has been shown to be important for certain biological activities. nih.gov

Substituents on the Aniline (B41778) Ring: Modifications on the aniline part of the molecule also significantly impact activity. The position and electronic properties of these substituents can modulate the compound's interaction with its biological target. nih.govnih.gov

Intramolecular Hydrogen Bonding: Salicylanilides can exist in different conformations due to intramolecular hydrogen bonding. mdpi.comresearchgate.net These conformations, often described as "open-ring" or "closed-ring," can have distinct effects on biological activity. researchgate.net

Research has shown that variations in these structural elements can lead to a wide range of biological effects, including antibacterial, antimycobacterial, antifungal, and anticancer activities. mdpi.com For example, a study on ring-substituted salicylanilides demonstrated that increasing the lipophilicity and bulk of substituents at the 2-position of the aniline ring enhanced antifungal and antibacterial activities. nih.gov Another study highlighted the importance of the sulfonamide linker and substitutions on the benzene (B151609) ring for high transcriptional potency for PPARγ. nih.gov

The following table summarizes the effects of some structural modifications on the biological activity of salicylanilides:

| Structural Modification | Effect on Biological Activity | Reference |

| Halogenation of salicylic acid ring | Can enhance activity against certain targets. | nih.gov |

| Increased lipophilicity of aniline substituent | May increase antifungal and antibacterial activity. | nih.gov |

| Presence of a sulfonamide linker | Critical for activity against PPARγ. | nih.gov |

| Substitutions at position 4 of benzene ring A | Associated with higher transcriptional activity for PPARγ. | nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics for Salicylanilides

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. jocpr.comwikipedia.org For salicylanilides, QSAR studies have been instrumental in predicting the activity of new derivatives and in understanding the physicochemical properties that drive their biological effects. acs.orgdiva-portal.org

The general workflow of a QSAR study involves:

Data Set Selection: A set of molecules with known biological activities is chosen. mdpi.com

Descriptor Calculation: Various molecular descriptors (e.g., electronic, steric, hydrophobic) are calculated for each molecule. mdpi.com

Model Development: Statistical methods are used to build a model that correlates the descriptors with the biological activity. mdpi.com

Model Validation: The predictive power of the model is assessed using internal and external validation techniques. nih.govresearchgate.net

In the context of salicylanilides, QSAR models have been developed for various activities, including antimycobacterial and herbicidal effects. nih.govresearchgate.net For instance, a study on salicylanilides as inhibitors of type III secretion in Yersinia utilized a hierarchical partial least-square regression to latent structures (Hi-PLS) to create a QSAR model. acs.org This model correlated the structural features of the salicylanilide building blocks with their inhibitory activity. acs.org Another study on salicylanilide benzoates used 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) to develop predictive models for their activity against Mycobacterium tuberculosis. sphinxsai.com

The insights gained from QSAR models can guide the design of new salicylanilide derivatives with improved potency and selectivity. jocpr.com

Ligand-Based and Structure-Based Drug Design (SBDD) Principles in Research

Both ligand-based and structure-based drug design approaches are employed in the research of salicylanilides to discover and optimize new inhibitors. frontiersin.orgiaanalysis.com

Ligand-Based Drug Design (LBDD): This approach is used when the three-dimensional structure of the biological target is unknown. iaanalysis.comnih.gov It relies on the knowledge of molecules (ligands) that are known to bind to the target. nih.gov Techniques like pharmacophore modeling and QSAR fall under this category. nih.gov For salicylanilides, LBDD has been used to develop pharmacophore models that define the essential structural features required for activity against specific targets, such as the epidermal growth factor receptor (EGFR) protein tyrosine kinase. nih.govresearchgate.net

Structure-Based Drug Design (SBDD): When the 3D structure of the target protein is available, SBDD can be a powerful tool for designing new drugs. nih.govgardp.org This method involves using the target's structure to design or identify compounds that can bind to it with high affinity and selectivity. gardp.org Molecular docking is a key technique in SBDD. gardp.org In salicylanilide research, SBDD has been applied to identify potential inhibitors for targets like CDK4/6 by using docking software to perform structure-based virtual screening. mdpi.com

The integration of both LBDD and SBDD strategies often leads to a more comprehensive and effective drug discovery process. frontiersin.orgresearchgate.net

Molecular Docking and Dynamics Simulations for Target Interaction Prediction

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the interactions between a ligand, such as this compound, and its biological target at an atomic level. nih.govmdpi.com

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a target protein. mdpi.comunram.ac.id It helps in understanding the binding mode and in estimating the binding affinity. nih.gov For salicylanilides, docking studies have been used to investigate their binding to various targets, including bacterial enzymes and cancer-related proteins. mdpi.commdpi.comresearchgate.net For example, docking studies have suggested that salicylanilides can inhibit bacterial transglycosylase by binding to the enzyme's active site. researchgate.net

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the interaction between a ligand and its target over time. mdpi.comfrontiersin.org These simulations can reveal the stability of the ligand-protein complex, the conformational changes that occur upon binding, and the key residues involved in the interaction. nih.gov MD simulations of salicylanilide derivatives have been used to study their binding to targets like Mycobacterium tuberculosis isocitrate lyase, providing insights into the stability of the predicted binding modes. researchgate.net The combination of docking and MD simulations offers a robust approach for predicting and understanding the molecular basis of action of salicylanilides. frontiersin.orgcecam.org

The following table provides examples of targets for which molecular docking and/or MD simulations of salicylanilides have been performed:

| Target Protein | Computational Method | Finding | Reference |

| Mycobacterium tuberculosis isocitrate lyase | Docking and MD simulations | Identified potential phytochemical inhibitors. | researchgate.net |

| Bacterial transglycosylase | Docking | Suggested a new direction for inhibitor development. | researchgate.net |

| CDK4/6 | Structure-based virtual screening with docking | Identified rafoxanide (B1680503) as a potential inhibitor. | mdpi.com |

| c-Met receptor tyrosine kinase | Molecular docking | Identified suitable molecules as new inhibitors. | nih.gov |

Pharmacophore Modeling and Virtual Screening Applications

Pharmacophore modeling and virtual screening are key computational techniques used in the early stages of drug discovery to identify new hit compounds from large chemical libraries. nih.govresearchgate.net

Pharmacophore Modeling: A pharmacophore model represents the essential three-dimensional arrangement of functional groups (e.g., hydrogen bond donors and acceptors, hydrophobic regions) that are necessary for a molecule to bind to a specific target. nih.gov For salicylanilides, pharmacophore models have been developed to guide the design of inhibitors for targets like the EGFR protein tyrosine kinase. nih.govresearchgate.net These models are derived from the structures of known active compounds and help in understanding the key interaction points. nih.gov

Virtual Screening: This computational technique involves screening large databases of chemical compounds against a specific target to identify those that are likely to be active. researchgate.net Virtual screening can be either ligand-based (using a pharmacophore model) or structure-based (using molecular docking). gardp.orgresearchgate.net In salicylanilide research, virtual screening has been employed to identify new modulators of autophagy and to discover potential inhibitors of various enzymes. mdpi.com

The combination of pharmacophore modeling and virtual screening provides an efficient way to explore vast chemical spaces and prioritize compounds for experimental testing, accelerating the discovery of new salicylanilide-based therapeutic agents. nih.govmdpi.comresearchgate.net

Advanced Analytical Methodologies for Research Characterization and Quantification

Spectroscopic Techniques for Mechanistic Research

Spectroscopic methods are fundamental in elucidating the structural and electronic properties of 3,5-Dichlorosalicylanilide, providing critical insights for mechanistic research. labmanager.com These non-destructive techniques offer rapid and reliable data on molecular structure, chemical composition, and functional group interactions. labmanager.com

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the molecular structure by probing the magnetic properties of atomic nuclei. wisc.educreative-biostructure.com While specific advanced NMR studies on this compound are not extensively detailed in the provided results, the technique is crucial for determining the connectivity and chemical environment of atoms within the molecule. wisc.edu In broader applications, techniques like in-situ illumination NMR have proven valuable for mechanistic investigations in photochemistry, highlighting the potential for similar advanced applications in studying this compound. uni-regensburg.de

Infrared (IR) Spectroscopy is instrumental in identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations. creative-biostructure.comlehigh.edu For this compound, IR spectroscopy would reveal characteristic absorption bands corresponding to its amide, hydroxyl, and chloro-substituted aromatic ring structures, offering a fingerprint for its identification. youtube.com

Ultraviolet-Visible (UV-Vis) Spectroscopy measures the absorption of ultraviolet or visible light, providing information about the electronic transitions within the molecule. labmanager.com This technique is particularly useful for analyzing compounds with chromophores, such as the aromatic rings in this compound. creative-biostructure.com It is widely used for both qualitative and quantitative analysis and can indicate the presence of conjugation in a molecule. youtube.com

Mass Spectrometry (MS) is a powerful tool for determining the molecular weight and elemental composition of a compound by ionizing it and measuring the mass-to-charge ratio of the resulting ions. wisc.edulehigh.edu High-resolution mass spectrometry can provide the precise molecular formula. lehigh.edu Electrospray ionization (ESI)-MS, in particular, has been instrumental in studying reaction mechanisms by allowing for the detection of reactants, products, and key intermediates in the gas phase. scielo.br

Chromatographic Separation and Detection Methods in Complex Research Matrices

Chromatography is a cornerstone for separating, identifying, and purifying components from complex mixtures. nih.gov For the analysis of this compound in intricate research samples, coupling chromatographic techniques with mass spectrometry provides unparalleled sensitivity and selectivity.

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) is a highly sensitive and precise method for the simultaneous determination of compounds like 3,5-dichloroaniline, a related compound, in complex matrices such as food products. nih.govnih.gov This technique combines the separation power of HPLC with the detection capabilities of tandem mass spectrometry. measurlabs.com The process involves optimizing both the chromatographic conditions for separation and the mass spectrometric parameters for detection. nih.govnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for the analysis of volatile and semi-volatile compounds. nih.gov While direct analysis of some compounds by GC-MS can be challenging due to their polarity, derivatization can be employed to improve their chromatographic behavior. nih.gov GC-MS/MS has been successfully used for the analysis of a wide range of pesticides in complex food matrices. shimadzu.com

Optimization of Chromatographic Conditions for Research Samples

The efficiency of chromatographic separations is highly dependent on the optimization of various parameters. drawellanalytical.com Key considerations include the choice of the stationary phase (column) and the mobile phase composition. nih.govdrawellanalytical.com For HPLC, adjusting factors like solvent type, solvent strength, pH, and buffer concentration in the mobile phase is crucial for achieving desired separation efficiency and selectivity. drawellanalytical.com The use of gradient elution, where the mobile phase composition is changed during the analysis, can significantly improve the separation of complex mixtures. drawellanalytical.comsemanticscholar.org For instance, in the analysis of dichlorinated anilines, a gradient elution was shown to increase the peak area and thus the sensitivity of the measurement compared to an isocratic method. nih.gov

Table 1: HPLC-MS/MS Method Parameters for Dichloroaniline Analysis

| Parameter | Condition |

|---|---|

| Chromatographic Column | Specific C18 or similar reversed-phase column |

| Mobile Phase | Gradient of acetonitrile (B52724) and water with additives like formic acid or ammonium (B1175870) formate (B1220265) nih.govlcms.cz |

| Flow Rate | Optimized for best separation and peak shape |

| Injection Volume | Typically in the microliter range |

| MS Detection | Electrospray ionization (ESI) in positive or negative ion mode usgs.gov |

| MS/MS Transitions | Specific precursor-to-product ion transitions for quantification and confirmation nih.gov |

This table presents a generalized set of parameters based on typical HPLC-MS/MS methods for related compounds. Specific values would be determined during method development.

Pre- and Post-Column Derivatization Techniques for Enhanced Detection in Research

Derivatization is a chemical modification process used to enhance the analytical properties of a compound, making it more suitable for separation and detection. research-solution.com This can involve increasing volatility for GC analysis, improving chromatographic properties, or introducing a tag that enhances detection by a specific detector. jfda-online.comchromatographyonline.com

Pre-column derivatization involves modifying the analyte before it is introduced into the chromatographic system. chromatographyonline.com Common reactions include silylation, acylation, and alkylation, which can render highly polar compounds more volatile for GC analysis. research-solution.com For example, fluorinated anhydrides are frequently used to derivatize amines to improve their chromatographic behavior and detection sensitivity in GC-MS. nih.gov

Post-column derivatization occurs after the analyte has been separated by the chromatography column but before it reaches the detector. A common application is in the analysis of paralytic shellfish poisoning (PSP) toxins by liquid chromatography with fluorescence detection, where a post-column oxidation step generates a fluorescent product that can be readily detected. researchgate.net

Table 2: Common Derivatization Reagents and Their Applications

| Derivatization Reagent Type | Target Functional Groups | Purpose |

|---|---|---|

| Silylating Agents (e.g., BSTFA, MSTFA) | -OH, -NH, -SH, Carboxylic acids | Increase volatility for GC analysis research-solution.com |

| Acylating Agents (e.g., HFBA, PFPA, TFAA) | -OH, -SH, -NH | Improve chromatographic shape and detection sensitivity nih.govresearch-solution.com |

| Alkylating Agents (e.g., BF3 in methanol) | Carboxylic acids | Form more volatile esters for GC analysis chromatographyonline.com |

| Fluorescent Labeling Agents (e.g., OPA) | Primary amines | Enhance detection in fluorescence-based methods chromatographyonline.com |

This table provides examples of derivatization reagents and their general applications in chromatography.

Advanced Imaging Techniques for Subcellular Localization in Research Cells

Determining the subcellular location of a compound is crucial for understanding its mechanism of action. unimi.it Advanced imaging techniques offer the ability to visualize the distribution of molecules within cells.

Confocal Microscopy is a powerful tool for obtaining high-resolution, three-dimensional images of fluorescently labeled molecules within cells. nih.gov To visualize a non-fluorescent compound like this compound, it would need to be labeled with a fluorescent tag. This technique has been used to determine the subcellular localization of fluorescently labeled liposomes and antibodies. nih.govnih.gov

Other advanced imaging methods that can provide information on the elemental or molecular distribution at the subcellular level include microautoradiography (for radiolabeled compounds), ion beam microscopy, and X-ray fluorescence microscopy. nih.gov While there is no single perfect method, the choice depends on the specific research question, required resolution, and the nature of the compound being studied. nih.gov

Electrochemical Methods for Reaction Monitoring or Detection in Research

Electrochemical methods are sensitive techniques used to study redox reactions and can be employed for both monitoring reaction progress and detecting electroactive species. scispace.comumsystem.edu These methods measure electrical parameters such as potential or current that arise from chemical reactions at an electrode surface. nrc.gov

Voltammetry , a key electrochemical technique, measures the current as a function of an applied potential. scispace.com Variations like square wave voltammetry have been used for the determination of related compounds such as bentazone. mdpi.com The oxidation or reduction of this compound at an electrode surface could provide a basis for its direct detection.

Amperometry measures the current at a fixed potential and can be used to monitor the concentration of an analyte over time, making it suitable for reaction monitoring. nih.gov

Conductometry measures the change in electrolytic conductivity of a solution as a reaction proceeds. scispace.com

Coulometry determines the amount of a substance by measuring the total charge passed during its complete electrochemical conversion from one oxidation state to another. scispace.com

The development of chemically modified electrodes can enhance the selectivity and sensitivity of electrochemical detection for specific analytes, including pesticides and their metabolites. mdpi.comresearchgate.net

Table 3: Mentioned Compound Names

| Compound Name |

|---|

| This compound |

| 3,4-Dichloroaniline |

| 3,5-Dichloroaniline |

| Acenaphthene-d10 |

| Acetonitrile |

| Bentazone |

| Bifenthrin-d5 |

| Clothianidin-d3 |

| Myclobutanil-d4 |

| Oxyfluorfen-d5 |

Environmental Research and Ecotoxicological Implications in Academic Studies

Environmental Fate and Transport in Laboratory Ecosystems

The environmental fate and transport of a chemical compound describe its journey and transformation within the environment. cdc.gov This involves understanding how it moves through different environmental compartments like soil, water, and air, and the chemical, physical, and biological changes it undergoes. cdc.gov Factors such as a compound's water solubility, vapor pressure, and its tendency to bind to soil and sediment particles play a crucial role in determining its mobility and persistence. cdc.gov

Persistence and Degradation Pathways in Environmental Matrices

The persistence of a chemical in the environment is a key factor in assessing its potential for long-term ecological impact. Halogenated compounds, a class to which 3,5-Dichlorosalicylanilide belongs, can exhibit significant persistence. toxicdocs.org The degradation of such compounds can occur through various pathways, including microbial breakdown and photodegradation.

Biodegradation and Photodegradation Studies

Biodegradation: The breakdown of organic compounds by microorganisms is a critical process in environmental detoxification. mdpi.com The rate and extent of biodegradation can be influenced by the chemical structure of the compound and the presence of suitable microbial populations. mdpi.comnih.gov For some complex organic molecules, complete mineralization through biodegradation can be a slow process, potentially leading to the formation of intermediate products. mdpi.com The presence of organisms like earthworms can significantly influence the microbial community in the soil, potentially enhancing the degradation of certain classes of chemicals. nih.govfrontiersin.org

Photodegradation: This process involves the breakdown of chemical compounds by light energy, particularly ultraviolet (UV) radiation. nih.gov The presence of chromophoric groups within a molecule is a prerequisite for photodegradation, as these groups absorb light energy. nih.gov For halogenated aromatic compounds, photodegradation can proceed through the stepwise replacement of halogen atoms with hydrogen. toxicdocs.org This has been observed in studies of tetrachlorosalicylanilide, where UV radiation caused the removal of halogens from the salicyl ring. toxicdocs.org The efficiency of photodegradation can be affected by environmental factors such as pH and the presence of other substances in the medium. medcraveonline.com

Ecotoxicity to Aquatic and Terrestrial Non-Target Organisms in Research Models (Excluding Mammalian/Human Toxicity)

Ecotoxicological studies are essential for evaluating the potential harm of chemical substances to various components of an ecosystem. nih.gov These studies often use standardized tests on representative organisms from different trophic levels to determine acute and chronic toxicity. nih.goveuropa.eu

Impact on Algae and Aquatic Invertebrates (e.g., Daphnia)

Algae: As primary producers in aquatic ecosystems, the health of algal populations is fundamental to the entire food web. nih.gov Toxicity tests on algae, such as Chlorella vulgaris, are used to assess the impact of chemicals on growth and reproduction. nih.gov The toxicity of a substance to algae is typically reported as the EC50 value, which is the concentration that causes a 50% reduction in a specific endpoint (e.g., growth) over a defined period. europa.eu

Aquatic Invertebrates: Daphnia magna, a small crustacean, is a standard model organism for assessing the acute and chronic toxicity of chemicals to aquatic invertebrates. nih.goveuropa.eu These organisms are a critical link in the aquatic food chain, feeding on algae and being a food source for fish. researchgate.net Toxicity studies with Daphnia can evaluate various endpoints, including immobilization (acute toxicity) and effects on reproduction and feeding rates (chronic toxicity). nih.gov The sensitivity of Daphnia magna can make it a valuable indicator of potential sublethal effects of contaminants. nih.gov

Table 1: Ecotoxicity Data for a Structurally Related Compound (3,5-Dichlorophenol)

| Organism | Endpoint | Concentration (mg/L) | Source |

| Fish | LC50 | 2.9 - 5.6 | unipd.it |

| Daphnids | EC50 | 2.8 | unipd.it |

| Algae | EC50 | 2.3 - 2.8 | unipd.it |

This table presents data for 3,5-Dichlorophenol, a compound with structural similarities to this compound, to provide context on the potential ecotoxicity of dichlorinated aromatic compounds. LC50 represents the lethal concentration for 50% of the test organisms, and EC50 represents the effective concentration causing a 50% response.

Effects on Fish and Other Non-Mammalian Vertebrates

Fish are crucial indicators of aquatic ecosystem health, and toxicity studies on species like the zebrafish (Danio rerio) are common. scientificwebjournals.com These studies can assess a range of effects from acute lethality to more subtle impacts on physiology and development. For instance, exposure to certain environmental contaminants has been shown to cause metabolic disruptions in fish. nih.gov The early life stages of fish can be particularly vulnerable to chemical exposure, which may lead to developmental abnormalities. researchgate.net

Influence on Soil Microorganisms and Earthworms

Soil Microorganisms: The diverse community of microorganisms in the soil is vital for nutrient cycling and the decomposition of organic matter. frontiersin.org The introduction of chemical substances can alter the abundance and activity of these microbial communities. frontiersin.org

Earthworms: Earthworms are considered key ecosystem engineers, influencing soil structure, aeration, and fertility. mdpi.comresearchgate.net Their activities can also impact the microbial communities within the soil. frontiersin.orgthuenen.de Earthworms can affect the degradation of chemical contaminants in the soil by stimulating microbial activity in their burrows and casts. nih.gov However, they are also susceptible to the toxic effects of soil pollutants, which can lead to a reduction in their populations and, consequently, their beneficial activities. mdpi.com

Future Directions, Challenges, and Translational Opportunities in Basic Research

Development of Novel Research Tools and Probes

The development of novel research tools and probes derived from 3,5-Dichlorosalicylanilide is a promising avenue for future investigation. These tools are instrumental in elucidating the mechanisms of action and identifying new biological targets.

Fluorescent Probes: Attaching fluorescent moieties to the this compound scaffold can enable the visualization of its distribution and interaction with cellular components. This approach can provide valuable insights into its pharmacokinetics and target engagement at a subcellular level.

Affinity-Based Probes: The synthesis of biotinylated or otherwise tagged derivatives of this compound can facilitate the identification and isolation of its binding partners through affinity purification-mass spectrometry (AP-MS) techniques. This can help to uncover novel protein targets and pathways modulated by the compound.

Photoaffinity Probes: Incorporating photo-reactive groups into the structure of this compound allows for the covalent cross-linking of the molecule to its biological targets upon photo-irradiation. This technique is particularly useful for identifying transient or low-affinity interactions that might otherwise be difficult to detect.

The development of these research tools will be crucial for a deeper understanding of the compound's biological activities and for the validation of its targets in various disease models.

Interdisciplinary Approaches and Synergy with Other Fields of Scientific Inquiry

The study of this compound is increasingly benefiting from interdisciplinary approaches that combine expertise from various scientific fields. wikipedia.orgoakland.eduniu.edu This synergy is essential for tackling the complexity of its biological effects and for translating basic research findings into potential therapeutic applications.

Chemical Biology and Medicinal Chemistry: The collaboration between chemists and biologists is fundamental for the rational design and synthesis of new derivatives with improved potency, selectivity, and pharmacokinetic properties. biorxiv.orgresearchgate.net

Computational Chemistry and Structural Biology: In silico modeling, molecular docking, and structural biology techniques like X-ray crystallography and NMR spectroscopy can provide detailed insights into the binding modes of this compound and its analogs with their targets. mdpi.com This information is invaluable for structure-based drug design.

Pharmacology and Systems Biology: Integrating pharmacological studies with systems-level analyses, such as transcriptomics and proteomics, can help to elucidate the broader biological pathways and networks affected by this compound. This holistic approach can reveal unexpected mechanisms of action and potential off-target effects.

Synergistic Studies: Investigating the synergistic or additive effects of this compound with other known therapeutic agents is a promising strategy. nih.govmdpi.comnih.gov For instance, its combination with conventional chemotherapeutics could enhance their efficacy or overcome drug resistance in cancer cells. nih.gov

The convergence of these diverse disciplines will undoubtedly accelerate the pace of discovery and innovation in the field of this compound research.

Addressing Mechanisms of Resistance in Research Models

A significant challenge in the development of any new therapeutic agent is the potential for the emergence of resistance. nih.govnih.gov Understanding the mechanisms by which cells or organisms might develop resistance to this compound is critical for its long-term viability as a research tool and potential therapeutic lead.

Future research in this area should focus on:

Identifying Resistance Determinants: Utilizing genetic and genomic approaches, such as CRISPR-based screens, to identify the genes and pathways that, when altered, confer resistance to this compound. oaepublish.com

Characterizing Resistance Mechanisms: Investigating the specific molecular mechanisms of resistance, which could include target mutation, increased drug efflux, metabolic inactivation, or the activation of compensatory signaling pathways. nih.govnih.gov

Developing Strategies to Overcome Resistance: Designing and testing strategies to circumvent or overcome resistance, such as the co-administration of a second agent that targets the resistance mechanism or the development of next-generation derivatives that are less susceptible to resistance.

Addressing the challenge of resistance proactively will be essential for the successful translation of this compound from basic research to pre-clinical and potentially clinical applications.

Exploration of New Chemical Space and Derivatization Strategies

The exploration of new chemical space around the this compound scaffold offers a vast opportunity for the discovery of novel analogs with enhanced or entirely new biological activities. nih.govscispace.com Derivatization strategies are key to systematically modifying the core structure to improve its drug-like properties. rsc.org

Key derivatization strategies include:

Modification of the Salicyl and Anilide Rings: Introducing a variety of substituents on both the salicyl and anilide rings can systematically probe the structure-activity relationships (SAR). For instance, substituting the chlorine atoms with other halogens or different functional groups can significantly impact potency and selectivity. sci-hub.se

Alterations to the Amide Linker: Modifying the amide bond, for example, by replacing it with other bioisosteres, could improve metabolic stability or alter the conformational preferences of the molecule.

Scaffold Hopping and Hybridization: Exploring entirely new scaffolds that mimic the key pharmacophoric features of this compound or creating hybrid molecules that combine its structural motifs with those of other bioactive compounds can lead to the discovery of novel chemical entities.

The synthesis and screening of these new derivatives, guided by computational modeling and a deep understanding of the SAR, will be a major focus of future research efforts.

Potential for Lead Optimization in Pre-Clinical Discovery Programs (Non-Clinical)

This compound and its optimized derivatives hold significant potential for lead optimization in non-clinical, pre-clinical discovery programs. nih.govbiobide.comaltasciences.comupmbiomedicals.com The process of lead optimization aims to refine the properties of a lead compound to make it a suitable candidate for further development. upmbiomedicals.com

For this compound, key areas for lead optimization include:

Improving Potency and Selectivity: Iterative cycles of chemical synthesis and biological testing will be employed to enhance the potency against the desired target while minimizing activity against off-targets. upmbiomedicals.com

Enhancing Pharmacokinetic Properties: Modifications to the chemical structure will be made to improve its absorption, distribution, metabolism, and excretion (ADME) profile. This includes optimizing its solubility, permeability, and metabolic stability.

Assessing Pre-clinical Efficacy and Safety: Promising lead compounds will be evaluated in relevant animal models of disease to demonstrate their in vivo efficacy. Concurrently, toxicology studies will be conducted to assess their safety profile. altasciences.com

The ultimate goal of these pre-clinical efforts is to identify a development candidate with a well-defined efficacy and safety profile that can be advanced into formal clinical trials.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.